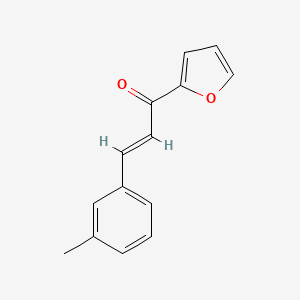
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2,5-dimethoxy-4-phenylphenylprop-2-en-1-one, is a compound that has been studied extensively in the scientific community. It is a synthetic compound that has been used in a variety of research applications and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been studied as an antioxidant, an anti-inflammatory agent, a neurotoxin, and a potential cancer treatment. It has also been used as a probe in the study of enzyme-catalyzed reactions and as a ligand in the study of protein-ligand interactions.
Mecanismo De Acción
The exact mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It is also believed to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it may act as a neurotoxin by inhibiting the activity of certain enzymes involved in neurotransmitter synthesis.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of various types of cancer cells and to reduce inflammation. It has also been found to reduce oxidative stress, scavenge reactive oxygen species, and protect against neuronal damage. In addition, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic compound that is relatively easy to synthesize and purify. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one. One potential direction is to further explore its antioxidant and anti-inflammatory properties. Another potential direction is to explore its potential use as a cancer treatment or as a probe for enzyme-catalyzed reactions. In addition, further research could be done to explore its potential neurotoxic effects and its ability to inhibit the activity of certain enzymes involved in neurotransmitter synthesis. Finally, further research could be done to explore its potential use in other applications, such as drug delivery and tissue engineering.
Métodos De Síntesis
The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one begins with the reaction of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oneybenzaldehyde and 4-phenylphenylprop-2-en-1-ol. The reaction is carried out in a solvent such as ethanol or methanol and catalyzed by a base such as potassium hydroxide. The reaction yields a product that is a mixture of the two isomers, (E)- and (Z)-(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one. The (E)-isomer is the desired product and can be purified by recrystallization.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-13-15-23(26-2)20(16-21)12-14-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZMHDNLWVKNKH-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

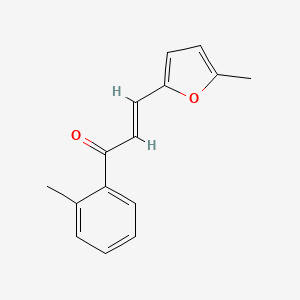
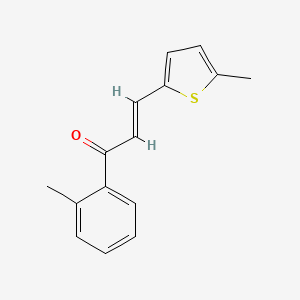
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)

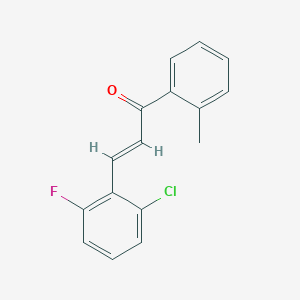
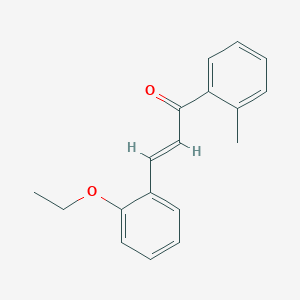
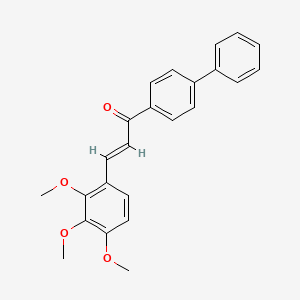



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

